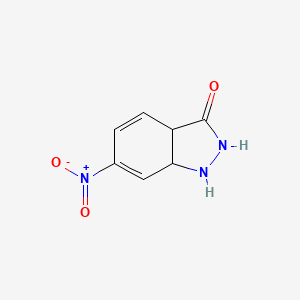

6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Nitro-1,2,3A,7A-tetrahydroindazol-3-one” is a chemical compound with the molecular formula C7H7N3O3 . It is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of indazole compounds, which includes “this compound”, has been a topic of interest in recent years . Various strategies have been employed, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C7H7N3O3 . More detailed structural information, such as NMR, HPLC, LC-MS, UPLC data, can be found in specialized databases .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (181.15) and molecular formula (C7H7N3O3) . Additional properties such as melting point, boiling point, and density can be found in specialized databases .Scientific Research Applications

Synthesis and Characterization of Nitrogen-rich Compounds

Nitrogen-rich heterocyclic compounds, such as nitroindazoles and tetrazoles, are explored for their synthesis and characterization. These compounds often exhibit high temperature stability, high density, and are investigated for their potential as building blocks in developing new energetic materials for environmentally benign explosives. The research on 4,4′,5,5′-Tetraamino-3,3′-bi-1,2,4-triazole and its derivatives underscores the importance of nitrogen-rich compounds in the synthesis of energetic ionic derivatives with outstanding thermal properties and potential applications in explosives (Klapötke et al., 2015).

Electronic Properties and Molecular Interactions

The study of substituted nitroindazoles reveals their electronic properties and reduction processes, essential for understanding their biological activity. This includes investigating nuclear magnetic resonance, electron spin resonance, and cyclic voltammetry data to elucidate electronic distribution and reduction processes. Such research can inform the development of compounds with specific electronic or pharmacological properties (Micheletti et al., 2017).

Energetic Materials Development

Nitroindazoles and similar nitrogen-rich heterocyclic compounds are extensively studied for their use in energetic materials. These studies focus on their physicochemical properties, such as detonation velocity and heat of formation, to evaluate their potential as green primary or secondary explosives. Research into unusual cyclization reactions of such compounds for high-energy applications illustrates the ongoing exploration of nitroindazoles in the development of novel energetic materials (Tang et al., 2017).

Mechanistic Insights into Biological Functions

Although not directly related to the specified compound, research into similar nitroindazoles provides mechanistic insights into their biological functions, such as the role of nitric oxide synthase inhibitors in neurological outcomes post-injury. This can inform the development of therapeutic strategies for treating neurological diseases, highlighting the broader applicability of research into nitro-substituted heterocyclic compounds (Cherian et al., 2004).

properties

IUPAC Name |

6-nitro-1,2,3a,7a-tetrahydroindazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3,5-6,8H,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKCSCRXZRIECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2C1C(=O)NN2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2862418.png)

![N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2862421.png)

![4-[Ethyl(methyl)amino]-2-methylbenzaldehyde](/img/structure/B2862423.png)

![N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2862428.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide](/img/structure/B2862430.png)

![3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2862432.png)

![2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862433.png)

![2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one](/img/structure/B2862439.png)